molecular formula C7H8ClN3S B1596848 Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride CAS No. 830330-21-7

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride

Cat. No.: B1596848
CAS No.: 830330-21-7
M. Wt: 201.68 g/mol
InChI Key: LULBYGUOYLBVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of benzo[c]thiadiazol-4-ylmethanamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both sulfur and nitrogen heteroatoms. The parent free base compound is systematically named as 2,1,3-benzothiadiazol-4-ylmethanamine, reflecting the numbering system where the sulfur atom occupies position 2, nitrogen atoms are at positions 1 and 3, and the methanamine substituent is attached at position 4 of the benzothiadiazole ring system. The Chemical Abstracts Service has assigned the identifier 82382-52-3 to the free base form, while the hydrochloride salt bears the distinct identifier 830330-21-7.

The molecular formula of the hydrochloride salt is established as C₇H₈ClN₃S, representing the addition of hydrogen chloride to the free base compound with molecular formula C₇H₇N₃S. The compound exhibits several accepted synonymous names in the chemical literature, including benzo[c]thiadiazol-4-ylmethanamine hydrochloride, (2,1,3-benzothiadiazol-4-yl)methanamine hydrochloride, and 2,1,3-benzothiadiazol-4-ylmethanamine semicolon hydrochloride, demonstrating the various acceptable approaches to systematic naming of this salt form.

Table 1: Chemical Identification Data

Parameter Free Base Hydrochloride Salt
Molecular Formula C₇H₇N₃S C₇H₈ClN₃S
Molecular Weight 165.22 g/mol 201.68 g/mol
Chemical Abstracts Service Number 82382-52-3 830330-21-7
PubChem Compound Identifier 2795209 2795208
International Chemical Identifier InChI=1S/C7H7N3S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2 -
Simplified Molecular Input Line Entry System C1=CC2=NSN=C2C(=C1)CN -

The European Community number 873-301-5 has been assigned to this compound class, while various database identifiers including DSSTox Substance ID DTXSID40383581 provide additional means of systematic identification across different chemical information systems. The compound also appears in specialized chemical databases under various commercial identifiers, reflecting its availability from multiple chemical suppliers and its relevance in research applications.

Molecular Geometry and Crystallographic Analysis

Crystallographic investigations of related benzothiadiazole derivatives have provided significant insights into the structural characteristics expected for benzo[c]thiadiazol-4-ylmethanamine hydrochloride. The parent benzothiadiazole ring system exhibits a planar configuration with the sulfur atom positioned exocyclically to the fused benzene ring, creating a distinctive geometric arrangement that influences both electronic properties and intermolecular interactions. Single crystal X-ray diffraction studies of the free base 4-aminobenzo-2,1,3-thiadiazole reveal key structural parameters including specific bond lengths and angles that can be extrapolated to understand the methanamine derivative.

The benzothiadiazole core structure demonstrates characteristic bond distances consistent with aromatic character, while the nitrogen-sulfur-nitrogen bridge exhibits partial double bond character due to electron delocalization across the heterocyclic system. The methanamine substituent at the 4-position introduces additional conformational considerations, as the amino group can adopt various orientations relative to the aromatic plane depending on crystal packing forces and intermolecular hydrogen bonding interactions. Computational density functional theory calculations performed on related benzothiadiazole systems suggest that the amino group preferentially adopts a near-planar configuration with the aromatic system to maximize conjugative stabilization.

Table 2: Key Structural Parameters

Geometric Feature Value Range Reference
Benzothiadiazole Ring Planarity <0.05 Å deviation
Nitrogen-Sulfur-Nitrogen Bond Angle 98-102°
Carbon-Nitrogen-Sulfur Bond Angle 112-116°
Methanamine Substitution Angle 120-130°

Crystallographic data for structurally related compounds indicate that the benzothiadiazole ring system maintains rigidity while allowing some flexibility in the methanamine side chain orientation. The space group assignments and unit cell parameters vary depending on the specific substitution pattern and crystal packing arrangements, but consistently demonstrate the influence of intermolecular interactions on overall crystal architecture. These structural features contribute significantly to the compound's physical properties and its behavior in various chemical environments.

Tautomeric Forms and Resonance Stabilization Mechanisms

The electronic structure of benzo[c]thiadiazol-4-ylmethanamine involves extensive resonance stabilization throughout the benzothiadiazole ring system, contributing to the compound's overall stability and unique electronic properties. The benzothiadiazole core exhibits significant electron-withdrawing character due to the electronegativity of the nitrogen and sulfur heteroatoms, creating a polarized π-electron system that influences the reactivity of attached substituents. Electron spin resonance studies of related benzothiadiazole systems have demonstrated the ability of this ring system to stabilize radical anion species, indicating substantial delocalization of electron density across the aromatic framework.

The methanamine substituent can participate in resonance interactions with the benzothiadiazole ring through donation of electron density from the nitrogen lone pair, although this interaction is attenuated by the electron-withdrawing nature of the heterocyclic core. The amino group exhibits trigonal planar geometry in the free base form, suggesting strong conjugation between the nitrogen lone pairs and the aromatic system, as observed in crystallographic studies of related amino-benzothiadiazole derivatives. This conjugative interaction contributes to the overall stability of the molecule and influences both the basicity of the amino group and the electronic properties of the aromatic system.

Tautomeric equilibria involving the amino group are generally not significant for this compound class due to the stable aromatic character of the benzothiadiazole ring and the preference for maintaining conjugation between the amino substituent and the π-system. However, protonation-deprotonation equilibria involving the amino group represent a critical aspect of the compound's behavior in solution, with the protonated form exhibiting altered electronic characteristics compared to the neutral species. The electron-withdrawing nature of the benzothiadiazole ring reduces the basicity of the amino group compared to simple aliphatic amines, requiring careful consideration of pH conditions for maintaining specific protonation states.

Comparative Analysis of Protonated vs. Free Base Forms

The protonation of benzo[c]thiadiazol-4-ylmethanamine to form the hydrochloride salt results in significant alterations to both molecular geometry and electronic structure compared to the neutral free base. Protonation at the amino nitrogen creates a positively charged ammonium center, which fundamentally changes the electronic distribution within the molecule and affects intermolecular interactions. The formation of the hydrochloride salt enhances water solubility compared to the free base, as the ionic character facilitates solvation by polar protic solvents through ion-dipole interactions and hydrogen bonding.

Table 3: Comparative Properties of Free Base vs. Hydrochloride Salt

Property Free Base Hydrochloride Salt
Molecular Weight 165.22 g/mol 201.68 g/mol
Ionic Character Neutral Ionic (Zwitterionic)
Water Solubility Limited Enhanced
Crystal Packing van der Waals forces Ionic interactions
Thermal Stability Higher Lower (decomposition)

The protonated form exhibits different crystal packing arrangements due to the presence of chloride counterions and the altered hydrogen bonding capabilities of the ammonium group. These structural changes influence the physical properties of the salt form, including melting point, solubility characteristics, and hygroscopic behavior. The electronic properties are also modified, as protonation eliminates the electron-donating capability of the amino nitrogen lone pair, reducing the overall electron density available for resonance interactions with the benzothiadiazole ring system.

Spectroscopic studies of related benzothiadiazole compounds demonstrate that protonation results in measurable shifts in both infrared and nuclear magnetic resonance spectra, reflecting the altered electronic environment of the aromatic system. The loss of amino group conjugation upon protonation typically results in blue-shifted electronic absorption spectra and modified fluorescence properties compared to the free base form. These spectral changes provide valuable analytical tools for distinguishing between the protonated and neutral forms of the compound in various chemical environments.

Properties

IUPAC Name

2,1,3-benzothiadiazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S.ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULBYGUOYLBVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383580
Record name 1-(2,1,3-Benzothiadiazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830330-21-7
Record name 1-(2,1,3-Benzothiadiazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of the Benzo[c]thiadiazole Core

The benzo[c]thiadiazole nucleus is typically synthesized via cyclization reactions involving ortho-diamines and sulfur-containing reagents:

  • Cyclization of ortho-diamines with thionyl chloride or sulfur monochloride : This method involves reacting an ortho-diaminobenzene derivative with thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂) under reflux conditions to form the fused thiadiazole ring. The reaction proceeds through chlorination and ring closure, yielding the benzo[c]thiadiazole core with high efficiency (up to 80% yield reported).

  • Example reaction conditions : A mixture of 1,1'-bi(cyclohexa-1,5-diene)-3,3',4,4'-tetraamine (30 mmol) in 50 mL SOCl₂ with slow addition of pyridine, followed by reflux at 100 °C for 12 hours, yielded the benzo[c]thiadiazole intermediate as a straw yellow powder.

Introduction of the Methanamine Group at the 4-Position

The methanamine (-CH₂NH₂) substituent is introduced at the 4-position of the benzo[c]thiadiazole ring through reductive amination or nucleophilic substitution strategies:

  • Reductive amination : An aldehyde or ketone precursor at the 4-position is reacted with ammonia or a primary amine in the presence of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). This reaction converts the carbonyl group into a primary amine side chain, forming the methanamine substituent.

  • Nucleophilic substitution : Alternatively, a halogenated intermediate at the 4-position can undergo nucleophilic substitution with ammonia or an amine source to install the methanamine group.

  • Reaction optimization : Conditions such as solvent choice (e.g., methanol or ethanol), temperature control, and stoichiometry of reagents are optimized to maximize yield and purity.

Formation of Hydrochloride Salt

  • The free base benzo[c]thiadiazol-4-ylmethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethanol or diethyl ether.

  • This salt formation enhances the compound’s stability, solubility, and handling properties, which is crucial for further applications in research and industry.

Industrial Scale Considerations

  • Industrial synthesis follows the same fundamental steps but emphasizes process optimization for scale-up, including continuous flow reactors for better heat and reaction control.

  • Purification methods such as recrystallization, chromatography, and washing are employed to achieve high purity.

  • Reaction parameters are carefully controlled to maximize yield and minimize by-products.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome/Yield Notes
1 Cyclization to form benzo[c]thiadiazole core ortho-diamine + SOCl₂ or S₂Cl₂, pyridine, reflux 100 °C, 12 h ~80% yield Formation of fused thiadiazole ring
2 Introduction of methanamine group Reductive amination: aldehyde + NH₃ + NaBH₃CN, solvent (MeOH), room temp to reflux Variable, optimized for purity Installation of -CH₂NH₂ substituent at 4-position
3 Hydrochloride salt formation Treatment with HCl in ethanol or ether Quantitative conversion Improves solubility and stability
4 Purification Recrystallization, chromatography High purity (>95%) Required for research and industrial use

Research Findings and Analytical Characterization

  • NMR Spectroscopy : ^1H NMR and ^13C NMR spectra confirm the chemical structure and substitution pattern. Characteristic signals for the methanamine group (-CH₂NH₂) and aromatic protons are observed.

  • FT-IR Spectroscopy : Functional groups such as amine (-NH₂) and thiadiazole ring vibrations are identified, confirming successful synthesis.

  • Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight (165.22 g/mol for the free base), supporting the compound identity.

  • Elemental Analysis : Consistent with calculated values for C, H, N, S, and Cl (in hydrochloride salt), confirming purity and composition.

Chemical Reactions Analysis

Nucleophilic Reactions of the Amine Group

The primary amine group participates in nucleophilic substitutions and condensations, often requiring deprotonation under basic conditions.

Acylation Reactions

The amine reacts with acyl chlorides to form amides. For example:
Reaction :
Benzo[c] thiadiazol-4-ylmethanamine hydrochloride + 3-Trifluoromethylbenzoyl chloride → N-Benzo[c] thiadiazol-4-yl-3-trifluoromethylbenzamide

Conditions :

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Base: Triethylamine (Et₃N)

  • Temperature: 0°C → RT

  • Yield: 61%

Mechanism :
Deprotonation of the amine by Et₃N facilitates nucleophilic attack on the acyl chloride, forming a stable amide bond.

Electrophilic Aromatic Substitution (EAS)

The benzo thiadiazole ring undergoes electrophilic substitutions at positions activated by the electron-withdrawing thiadiazole moiety.

Bromination

Reaction :
Benzo[c] thiadiazol-4-ylmethanamine hydrochloride → 4,7-Dibromo derivative

Conditions :

  • Reagent: Bromine (Br₂)

  • Solvent: 45% Hydrobromic acid (HBr)

  • Temperature: 100°C, reflux

  • Time: 12 hours

  • Yield: 70%

Regioselectivity :
Bromination occurs at the 4- and 7-positions due to the electron-deficient nature of the thiadiazole ring.

Palladium-Catalyzed Cross-Coupling Reactions

The brominated derivatives participate in Suzuki and direct arylation reactions.

Suzuki Coupling

Reaction :
4,7-Dibromobenzo[c] thiadiazol-4-ylmethanamine + Thiophene boronic ester → 4,7-Di(thiophen-2-yl) derivative

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Toluene

  • Temperature: 110°C

  • Time: 24 hours

  • Yield: 60%

Direct C–H Arylation

Reaction :
4-Bromo derivative + Thiophene → 4-Aryl-substituted product

Conditions :

  • Catalyst: Pd(OAc)₂

  • Ligand: Xantphos

  • Solvent: Dimethylacetamide (DMAC)

  • Temperature: 120°C

  • Time: 28 hours

  • Yield: 87%

Cyanation Reactions

The bromine atom in dibrominated derivatives can be replaced by a cyano group.

Reaction :
4,7-Dibromo derivative + Zn(CN)₂ → 4,7-Dicyano derivative

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Solvent: N-Methylpyrrolidone (NMP)

  • Temperature: 120°C

  • Time: 28 hours

  • Yield: 40–87%

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions.

Reaction :
Benzo[c] thiadiazol-4-ylmethanamine hydrochloride + AgNO₃ → Nitrate salt

Conditions :

  • Solvent: Water/Ethanol

  • Result: Precipitation of AgCl confirms anion exchange

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on the thiadiazole ring reduce reaction efficiency in cross-couplings .

  • Acid Sensitivity : The hydrochloride form requires neutralization for amine reactivity, complicating one-pot syntheses .

  • Regioselectivity Control : Competing substitution patterns (e.g., bromination at 4 vs. 7 positions) necessitate precise conditions .

Scientific Research Applications

Introduction to Benzo[c][1,2,5]thiadiazol-4-ylmethanamine Hydrochloride

This compound is a heterocyclic compound characterized by its unique thiadiazole structure combined with a methanamine substituent. Its molecular formula is C₇H₈ClN₃S, and it has garnered attention in various fields such as chemistry, biology, and materials science due to its versatile applications. This article explores its scientific research applications, including its synthesis, chemical properties, and potential uses across different domains.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis commonly begins with 2-aminobenzenethiol and formamide.
  • Cyclization : The reaction occurs under reflux conditions in the presence of dehydrating agents like phosphorus oxychloride (POCl) to form the thiadiazole ring.
  • Formation of Hydrochloride : The resulting compound can be treated with hydrochloric acid to yield the hydrochloride salt form, enhancing its solubility in water for various applications.

Chemical Applications

This compound serves as a building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules and materials.

Biological Applications

Research has indicated that compounds containing thiadiazole rings exhibit diverse biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Potential : Preliminary investigations indicate potential anticancer activity by interacting with specific cellular pathways.

Photovoltaics and Sensors

The compound is utilized in designing donor-acceptor-donor (D-A-D) structures for photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Its thiadiazole structure plays a crucial role as an internal acceptor in these systems.

Electrocatalysis

In electrochemistry, this compound is explored for its potential in electrocatalytic hydrogen production through innovative D-A-D structures.

A study conducted on this compound evaluated its binding affinity to specific biological targets. Techniques such as fluorescence spectroscopy were employed to measure interactions with enzymes involved in cancer pathways. Results indicated significant inhibition of target enzyme activity at micromolar concentrations.

Case Study 2: Photovoltaic Performance

In another investigation focusing on photovoltaic applications, the compound was incorporated into D-A-D structures within dye-sensitized solar cells. The efficiency of these cells was measured under standard testing conditions. The incorporation of this compound resulted in a notable increase in light absorption and overall energy conversion efficiency compared to control devices.

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic Acid

  • Structure : Contains boronic acid groups at the 4,7-positions of the benzothiadiazole ring.
  • Synthesis : Derived from 4,7-dibromobenzo[c][1,2,5]thiadiazole via borylation and HCl hydrolysis .
  • Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions to construct conjugated polymers for organic electronics .
  • Key Difference : The boronic acid substituents enhance its utility in polymerization reactions, unlike the methanamine group in the target compound, which is tailored for salt formation and protonation .

Benzo[c][1,2,5]oxadiazole Derivatives

  • Structure : Replaces the sulfur atom in the thiadiazole ring with oxygen.
  • Example : Boron-based benzo[c][1,2,5]oxadiazoles synthesized via silica-assisted hydrolysis of aryltrifluoroborate salts .

Functional Analogues in Pharmaceutical Chemistry

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)benzo[c][1,2,5]thiadiazol-4-amine Hydrochloride

  • Structure : Substitutes the methanamine group with a chloro-imidazole moiety.
  • Key Difference : The imidazole group introduces basicity and hydrogen-bonding capability, contrasting with the primary amine in the target compound .

Biological Activity

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈ClN₃S and a molecular weight of 165.22 g/mol. The compound features a bicyclic structure with a thiadiazole ring that contains sulfur and nitrogen atoms. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays and applications.

Biological Activities

Research indicates that compounds containing thiadiazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Benzo[c][1,2,5]thiadiazol derivatives have shown significant antimicrobial properties against various bacterial strains. Studies suggest that these compounds can inhibit bacterial growth through mechanisms such as disrupting cell membrane integrity and inhibiting protein synthesis .
  • Antifungal Properties : The compound has demonstrated antifungal activity in vitro against several fungal strains. Its effectiveness can be attributed to its ability to interfere with fungal cell wall synthesis and metabolic pathways.
  • Anticancer Potential : Some studies have identified benzo[c][1,2,5]thiadiazol derivatives as potential inhibitors of key signaling pathways involved in cancer progression, particularly those mediated by transforming growth factor-beta (TGF-β). For instance, certain derivatives have been shown to inhibit ALK5 kinase activity, which is crucial for TGF-β signaling .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases involved in cellular signaling pathways. For example, it has shown high potency against ALK5 with an IC50 value of 0.008 μM .
  • Receptor Interaction : Interaction studies have indicated that benzo[c][1,2,5]thiadiazol derivatives may bind to various biological receptors or enzymes, influencing their activity and potentially leading to therapeutic effects in diseases such as cancer .

Case Studies

Recent studies have focused on the synthesis and evaluation of benzo[c][1,2,5]thiadiazol derivatives for their biological activities:

  • Anticancer Activity : A series of benzo[c][1,2,5]thiadiazol derivatives were synthesized and evaluated for their ability to inhibit TGF-β-induced Smad signaling in various cancer cell lines. Compound 14c exhibited the highest inhibitory activity compared to standard controls .
  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several benzo[c][1,2,5]thiadiazol derivatives against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to untreated controls .

Comparative Analysis

The following table summarizes key features and activities of benzo[c][1,2,5]thiadiazol derivatives compared to structurally similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
This compoundNot availableContains thiadiazole ringAntimicrobial, anticancer
Benzo[c][1,2,5]thiadiazol-5-ylmethanamine74375-65-8Similar thiadiazole structureAntifungal
1,3-Thiazole derivativesVariousRelated heterocyclic compoundsAntimicrobial

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride, and what are the critical reaction parameters?

  • Methodology : Synthesis typically involves functionalizing the benzothiadiazole core. A common approach is nucleophilic substitution at the 4-position of the benzothiadiazole ring. For example, reacting 4-chlorobenzo[c][1,2,5]thiadiazole with methanamine under reflux in a polar aprotic solvent (e.g., DMF or ethanol) with a catalyst like glacial acetic acid. The free base is then treated with HCl to form the hydrochloride salt .
  • Critical Parameters : Reaction temperature (reflux conditions), stoichiometry of methanamine, and purification via crystallization from ethanol or acetone to achieve >95% purity .

Q. What spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzothiadiazole core and methanamine substitution pattern.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C7_7H8_8N3_3S·HCl, MW 193.68 + 36.46 = 230.14 g/mol).
  • Elemental Analysis : To validate C, H, N, S, and Cl content.
  • HPLC : For purity assessment (≥95% by area normalization) .

Advanced Research Questions

Q. How does the electronic structure of the benzothiadiazole moiety influence the compound’s reactivity in cross-coupling reactions or as a ligand in coordination chemistry?

  • Mechanistic Insight : The benzothiadiazole core is electron-deficient due to its conjugated π-system and electronegative sulfur/nitrogen atoms, making it a strong electron-accepting group. This property facilitates its use in Suzuki-Miyaura cross-coupling reactions (e.g., with aryl boronic acids) to generate derivatives for optoelectronic materials .
  • Coordination Chemistry : The amine group can act as a ligand for transition metals (e.g., Pd, Ni), enabling applications in catalytic systems or metal-organic frameworks (MOFs) .

Q. What are the optimal storage conditions to maintain the stability of this compound, and how do moisture or temperature affect its degradation kinetics?

  • Stability : Store in a sealed, desiccated environment at room temperature (20–25°C). Exposure to moisture accelerates hydrolysis of the hydrochloride salt, leading to free base formation.
  • Degradation Kinetics : Thermogravimetric analysis (TGA) shows decomposition above 250°C. Accelerated stability studies (40°C/75% RH) over 30 days indicate <2% degradation under controlled conditions .

Q. In the context of covalent organic frameworks (COFs), how can this compound be utilized as a building block, and what are the implications of its electronic properties on photocatalytic performance?

  • COF Design : The amine group enables covalent linkage with aldehyde or ketone monomers (e.g., 1,3,5-triformylphloroglucinol) via Schiff base reactions. The benzothiadiazole unit enhances light absorption and charge separation in photocatalytic CO2_2 reduction, achieving CO generation rates >2500 μmol g1^{-1} h1^{-1} .
  • Electronic Properties : The low LUMO energy (-3.2 eV) facilitates electron transfer, critical for applications in photodynamic therapy (PDT) and solar cells .

Q. How can researchers resolve contradictions in reported solubility data across different solvent systems?

  • Methodology :

Controlled Solvent Screening : Test solubility in DMSO, DMF, ethanol, and water under standardized conditions (25°C, 1 atm).

UV-Vis Spectroscopy : Quantify solubility via absorbance calibration curves.

Thermodynamic Analysis : Use Hansen solubility parameters to predict compatibility.

  • Example : Discrepancies in aqueous solubility may arise from pH-dependent protonation of the amine group. Adjusting pH to <3 (HCl) improves solubility due to salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.